molecular formula C13H10FNO2 B13768400 5-Fluoro-2-hydroxy-n-phenylbenzamide

5-Fluoro-2-hydroxy-n-phenylbenzamide

Cat. No.: B13768400
M. Wt: 231.22 g/mol
InChI Key: HMRAVDBVQPMMAD-UHFFFAOYSA-N
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Description

5-Fluoro-2-hydroxy-n-phenylbenzamide is a fluorinated aromatic compound with the molecular formula C13H10FNO2 It is characterized by the presence of a fluorine atom, a hydroxyl group, and a phenyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-hydroxy-n-phenylbenzamide typically involves the introduction of a fluorine atom into the benzamide structure. One common method is the nucleophilic aromatic substitution reaction, where a fluorine atom is introduced into a pre-formed benzamide compound. The reaction conditions often involve the use of a fluorinating agent such as potassium fluoride (KF) or cesium fluoride (CsF) in the presence of a suitable solvent like dimethyl sulfoxide (DMSO) or acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production. The use of automated systems and advanced reactors can further enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-hydroxy-n-phenylbenzamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of a quinone derivative.

    Reduction: The carbonyl group in the benzamide structure can be reduced to form an amine derivative.

    Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often require the use of strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzamide derivatives depending on the nucleophile used.

Scientific Research Applications

5-Fluoro-2-hydroxy-n-phenylbenzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of advanced materials, such as fluorinated polymers and coatings.

Mechanism of Action

The mechanism of action of 5-Fluoro-2-hydroxy-n-phenylbenzamide involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s lipophilicity and stability, allowing it to interact more effectively with biological membranes and proteins. The hydroxyl group can form hydrogen bonds with target molecules, further enhancing its binding affinity. These interactions can modulate various cellular processes, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-5-hydroxy-n-phenylbenzamide
  • 5-Fluoro-2-hydroxybenzoic acid
  • 5-Fluoro-2-hydroxy-n-methylbenzamide

Uniqueness

5-Fluoro-2-hydroxy-n-phenylbenzamide is unique due to the specific positioning of the fluorine and hydroxyl groups on the benzamide core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications. Compared to similar compounds, it may exhibit enhanced stability, reactivity, and biological activity, making it a compound of significant interest in both academic and industrial research.

Properties

Molecular Formula

C13H10FNO2

Molecular Weight

231.22 g/mol

IUPAC Name

5-fluoro-2-hydroxy-N-phenylbenzamide

InChI

InChI=1S/C13H10FNO2/c14-9-6-7-12(16)11(8-9)13(17)15-10-4-2-1-3-5-10/h1-8,16H,(H,15,17)

InChI Key

HMRAVDBVQPMMAD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)F)O

Origin of Product

United States

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